5-(2-Phenoxyphenyl)-1,3,4-thiadiazol-2-amine
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Overview
Description
5-(2-Phenoxyphenyl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound that has garnered attention due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a thiadiazole ring, which is known for its diverse biological activities and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Phenoxyphenyl)-1,3,4-thiadiazol-2-amine typically involves the reaction of 2-phenoxybenzohydrazide with carbon disulfide in the presence of potassium hydroxide in ethanol. The mixture is heated under reflux conditions for several hours to yield the desired thiadiazole compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(2-Phenoxyphenyl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to its corresponding dihydro derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives of the thiadiazole ring.
Substitution: Various substituted thiadiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: The compound has shown promise as an anticonvulsant agent, with studies indicating its potential to interact with benzodiazepine receptors and exhibit anticonvulsant activity.
Materials Science: Thiadiazole derivatives are known for their electronic properties, making them candidates for use in organic electronics and photovoltaic devices.
Biological Research: The compound’s ability to interact with various biological targets makes it a valuable tool for studying biochemical pathways and developing new therapeutic agents.
Mechanism of Action
The mechanism of action of 5-(2-Phenoxyphenyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. For instance, its anticonvulsant activity is attributed to its ability to act as a benzodiazepine receptor agonist, modulating the activity of the GABA_A receptor . This interaction enhances the inhibitory effects of GABA, leading to reduced neuronal excitability and anticonvulsant effects.
Comparison with Similar Compounds
Similar Compounds
5-(2-Phenoxyphenyl)-1,3,4-oxadiazole-2-thiol: This compound shares a similar structure but features an oxadiazole ring instead of a thiadiazole ring.
3-Amino-5-(4-chloro-2-phenoxyphenyl)-4H-1,2,4-triazole: Another related compound with a triazole ring, known for its anticonvulsant properties.
Uniqueness
5-(2-Phenoxyphenyl)-1,3,4-thiadiazol-2-amine is unique due to its specific thiadiazole ring structure, which imparts distinct electronic and biological properties. This uniqueness makes it a valuable compound for exploring new therapeutic applications and developing advanced materials.
Properties
Molecular Formula |
C14H11N3OS |
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Molecular Weight |
269.32 g/mol |
IUPAC Name |
5-(2-phenoxyphenyl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C14H11N3OS/c15-14-17-16-13(19-14)11-8-4-5-9-12(11)18-10-6-2-1-3-7-10/h1-9H,(H2,15,17) |
InChI Key |
VHHYILSEDLINOL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2C3=NN=C(S3)N |
Origin of Product |
United States |
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